3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC15768610
Molecular Formula: C13H16N4O2
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N4O2 |
|---|---|
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | 5-[(2-methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C13H16N4O2/c1-17-10(13(14)18)7-12(16-17)15-8-9-5-3-4-6-11(9)19-2/h3-7H,8H2,1-2H3,(H2,14,18)(H,15,16) |
| Standard InChI Key | JAJBNFVTJRTLNJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)NCC2=CC=CC=C2OC)C(=O)N |
Introduction
3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class of heterocycles, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with a methoxybenzyl amino group and a carboxamide functional group, making it of interest in medicinal chemistry for its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-[(2-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide typically involves several steps, including:
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Formation of the Pyrazole Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
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Substitution Reactions: The introduction of the methoxybenzyl amino group can be accomplished via nucleophilic substitution reactions where the amine acts as a nucleophile attacking an electrophilic site on the pyrazole intermediate.
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Carboxamide Formation: The final step often involves acylation reactions to introduce the carboxamide functionality.
Biological Activity
Research indicates that compounds within the pyrazole family exhibit various biological activities, including:
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Anticancer Properties: Some derivatives have shown cytotoxic effects against different cancer cell lines.
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Anti-inflammatory Effects: Pyrazoles have been studied for their potential in reducing inflammation in various models.
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Antimicrobial Activity: Certain derivatives demonstrate activity against bacterial and fungal strains.
Research Findings
Recent studies have focused on evaluating the pharmacological potential of pyrazole derivatives, including:
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